Cas no 814-68-6 (Acryloyl chloride)

Acryloyl chloride is a versatile, reactive monomer useful for synthesizing acrylic polymers and homopolymers. Its key advantages include high reactivity, allowing for efficient coupling reactions, and chemical stability under typical storage conditions, making it suitable for various applications including polymer chemistry, coatings, and adhesives research.
Acryloyl chloride structure
Acryloyl chloride structure
商品名:Acryloyl chloride
CAS番号:814-68-6
MF:C3H3ClO
メガワット:90.5083200931549
MDL:MFCD00000731
CID:39941
PubChem ID:13140

Acryloyl chloride 化学的及び物理的性質

名前と識別子

    • Acryloyl chloride
    • chloridkyselinyakrylove
    • Propenoyl chloride
    • ACRYLOYL CHLORIDE STAB. WITH 2 6-DI-TER
    • ACRYLOYL CHLORIDE, STAB.
    • Acryloyl Chloride (stabilized with Phenothiazine)
    • 2-Propenyl chloride
    • Acrylyl chloride
    • prop-2-enoyl chloride
    • 2-Propenoyl chloride
    • acryloyl chlorid
    • AKOS009031459
    • InChI=1/C3H3ClO/c1-2-3(4)5/h2H,1H2
    • Acryloyl chloride, >=97%, contains ~400 ppm phenothiazine as stabilizer
    • Acryloyl chloride 200 ppm phenothiazine as stabilizer
    • acryloylchlorid
    • HSDB 6330
    • A840137
    • DTXSID1061150
    • FT-0621885
    • NSC-93770
    • A0147
    • GS-3769
    • 814-68-6
    • Acryloyl chloride, 97.0%, contains <210 ppm MEHQ as stabilizer
    • F1905-7140
    • MFCD00000731
    • EINECS 212-399-0
    • AMY18873
    • Acryloylchloride
    • UNII-8K23O56TG5
    • NSC93770
    • WLN: GV1U1
    • A801564
    • acryloyl choride
    • Acrylic acid chloride; Acrylyl chloride; NSC 93770; Propenoyl chloride
    • Chlorid kyseliny akrylove [Czech]
    • Acrylic acid chloride
    • BCP06212
    • C3H3ClO
    • BP-31001
    • BRN 0635744
    • 8K23O56TG5
    • NSC 93770
    • NS00042320
    • HFBMWMNUJJDEQZ-UHFFFAOYSA-
    • Chlorid kyseliny akrylove
    • acryl chloride
    • acrylic chloride
    • Q4676582
    • Acryloyl chloride, purum, >=96.0% (HPLC)
    • BP-30255
    • ACRYLYL CHLORIDE [HSDB]
    • EN300-19484
    • chlorohydroxyallene
    • Acryloyl chloride (6CI, 8CI)
    • A 0147
    • 2-Propenoyl Chloride; Acrylic Acid Chloride; Acrylyl Chloride; NSC 93770; Propenoyl Chloride
    • DB-024470
    • MDL: MFCD00000731
    • インチ: 1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
    • InChIKey: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C=C)Cl
    • BRN: 635744

計算された属性

  • せいみつぶんしりょう: 89.98720
  • どういたいしつりょう: 89.987242
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 57.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.114
  • ゆうかいてん: 72-76°C
  • ふってん: 75°C
  • フラッシュポイント: 16 ºC
  • 屈折率: n20/D 1.435(lit.)
  • ようかいど: Miscible with water.
  • すいようせい: Miscible with water.
  • あんていせい: Stable, but reacts violently with water. Incompatible with alcohols, oxidizing agents, strong bases. Light-sensitive. Highly flammable.
  • PSA: 17.07000
  • LogP: 0.93780
  • じょうきあつ: 1.93 psi ( 20 °C)
  • かんど: Moisture & Light Sensitive
  • ようかいせい: クロロホルムと混和し、水とエタノールで分解することができます。不安定な

Acryloyl chloride セキュリティ情報

Acryloyl chloride 税関データ

  • 税関コード:2916190090
  • 税関データ:

    中国税関コード:

    2916190090

    概要:

    2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Acryloyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB172729-250 g
Acryloyl chloride, 96%, stab. with phenothiazine; .
814-68-6 96%
250g
€209.00 2023-05-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018011-500g
Acryloyl chloride
814-68-6 200 ppm MEHQ
500g
¥748 2024-05-21
TRC
A191395-25000mg
Acryloyl Chloride
814-68-6
25g
$ 242.00 2023-04-19
abcr
AB172729-10 g
Acryloyl chloride, 96%, stab. with phenothiazine; .
814-68-6 96%
10g
€66.40 2023-05-07
Cooke Chemical
A0631512-100G
Acryloyl chloride , 96%
814-68-6 including 200ppmmehq stabilizer
100g
RMB 203.20 2025-02-20
abcr
AB172729-50 g
Acryloyl chloride, 96%, stab. with phenothiazine; .
814-68-6 96%
50g
€87.30 2023-05-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018011-25g
Acryloyl chloride
814-68-6 200 ppm MEHQ
25g
¥88 2024-05-21
Cooke Chemical
A0631512-1kg
Acryloyl chloride , 96%
814-68-6 including 200ppmmehq stabilizer
1kg
RMB 1039.20 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A104614-500g
Acryloyl chloride
814-68-6 96%,200 ppm MEHQ
500g
¥749.90 2023-09-04
TRC
A191395-25g
Acryloyl Chloride
814-68-6
25g
$ 241.00 2023-09-09

Acryloyl chloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 5 °C; 4 h, 0 °C
リファレンス
Phosphinite-functionalized silica and hexagonal mesoporous silica containing palladium nanoparticles in Heck coupling reaction: synthesis, characterization, and catalytic activity
Farjadian, Fatemeh; et al, RSC Advances, 2015, 5(97), 79976-79987

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of acyl halides under very mild conditions
Devos, Alain; et al, Journal of the Chemical Society, 1979, (24), 1180-1

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Anionotropic rearrangement in the reaction of β-chloropropionic acid with phosphoric anhydride
Kostyanovskii, R. G., Zhurnal Obshchei Khimii, 1961, 31,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  1 h, 4 °C; 2 h, rt
リファレンス
Thermosensitive Phase-Separation Behavior of Poly(acrylic acid)-graft-poly(N,N-dimethylacrylamide) Aqueous Solution
Shibanuma, Tetsuo; et al, Macromolecules, 2000, 33(2), 444-450

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C; 2 h, 0 °C
リファレンス
functionalized chalcogenide hybrid inorganic/organic polymers (CHIPs) via inverse vulcanization of elemental sulfur and vinylanilines
Zhang, Yueyan; et al, Polymer Chemistry, 2018, 9(17), 2290-2294

ごうせいかいろ 6

はんのうじょうけん
リファレンス
On the hydrozirconation of 4,4-dimethyl-2-oxazolines of some α,β-, β,γ- and γ,δ-unsaturated fatty acids
Alvhaell, J.; et al, Chemica Scripta, 1984, 24(4-5), 170-7

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Synthesis of acyl halides under very mild conditions
Devos, Alain; et al, Journal of the Chemical Society, 1979, (24), 1180-1

ごうせいかいろ 8

はんのうじょうけん
リファレンス
β-Propiolactone. VIII. Reactions with organic and inorganic acids, acid chlorides, and anhydrides
Gresham, T. L.; et al, Journal of the American Chemical Society, 1950, 72, 72-4

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Zirconium chloride (ZrCl4)
リファレンス
Preparation of acryloyl chloride from acrylic acid
, European Patent Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite
リファレンス
Positive halogen compounds. XIII. tert-Butyl hypochlorite chlorination of ethers, aldehydes, and other molecules with polar substituents
Walling, Cheves; et al, Journal of the American Chemical Society, 1967, 89(6), 1515-19

ごうせいかいろ 11

はんのうじょうけん
1.1 70 - 72 °C
リファレンス
Total Synthesis of (+)-trans-Trikentrin A
Tebeka, Iris R. M.; et al, Chemistry - A European Journal, 2012, 18(52), 16890-16901

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Benzoyl chloride ,  Triethylamine ,  Hydroquinone
リファレンス
Facile hydrophobic modification of hybrid poly(urethane-urea)methacrylate aqueous dispersions and films through blending with novel waterborne fluorinated acrylic copolymers
Yang, Chengcheng; et al, Colloid and Polymer Science, 2012, 290(6), 491-506

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  6 h, 60 °C; 60 °C → 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 2 h, > 0 °C; 0 °C → rt; 48 h, rt
リファレンス
Preparation and properties of photopolymerized hybrid composites with covalently attached magnetite nanoparticles
Melinte, Violeta; et al, Chemical Engineering Journal (Amsterdam, 2015, 259, 542-551

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt
1.2 Reagents: Dowex ;  neutralized, rt
リファレンス
Novel multivalent mannose compounds and their inhibition of the adhesion of type 1 fimbriated uropathogenic E. coli
Appeldoorn, Chantal C. M.; et al, Tetrahedron: Asymmetry, 2005, 16(2), 361-372

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Hydroquinone
リファレンス
Reactivity ratios of monomers cholesteryl acrylate and 1-hexene in liquid crystalline copolymers: their synthesis and characterization
Hoque, Samiul; et al, Journal of Polymer Materials, 2011, 28(1), 49-58

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Synthesis and structure of 4-benzoyl-3-hydroxyphenyl acrylate
Sosnina, V. V.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1994, 37(2), 67-72

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: tert-Butyl hypochlorite
リファレンス
t-Butyl Hypochlorite
Simpkins, Nigel S.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  45 °C
リファレンス
Asymmetric synthesis of (-)-9-epi-metazocine
Chen, Qiang; et al, Synlett, 2012, 23(9), 1349-1352

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Irgacure 369 ,  Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide Solvents: Dimethylacetamide ;  24 h, rt; 5 - 20 min
リファレンス
Robust thermostable polymer composition based on poly[N,N'-(1,3-phenylene)isophthalamide] and 3,3-bis(4-acrylamidophenyl)phthalide for laser 3D printing
Kholkhoev, Bato Ch.; et al, Mendeleev Communications, 2019, 29(2), 223-225

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 5 °C; 4 h, 0 °C
リファレンス
Phosphinite-functionalized silica and hexagonal mesoporous silica containing palladium nanoparticles in Heck coupling reaction: synthesis, characterization, and catalytic activity
Farjadian, Fatemeh; et al, RSC Advances, 2015, 5(97), 79976-79987

Acryloyl chloride Raw materials

Acryloyl chloride Preparation Products

Acryloyl chloride サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:814-68-6)Acryloyl chloride
注文番号:A1207150
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:57
価格 ($):325.0

Acryloyl chloride 関連文献

Acryloyl chlorideに関する追加情報

Acryloyl chloride (CAS No. 814-68-6): A Versatile Building Block in Modern Chemical Biology

Acryloyl chloride, a compound with the chemical formula C₄H₃ClO and a CAS number of 814-68-6, is a highly reactive and valuable intermediate in the field of organic synthesis and chemical biology. Its unique reactivity stems from the presence of both an acrylate group and a chloro-substituted carbon, making it an indispensable tool for the synthesis of various functional molecules. This introduction delves into the properties, applications, and recent advancements in the utilization of acryloyl chloride, particularly in the context of pharmaceuticals and biotechnology.

The reactivity of acryloyl chloride is primarily attributed to its ability to undergo addition reactions with nucleophiles, including amines, alcohols, and thiols. This property has been exploited in the synthesis of polymers, coatings, and specialty chemicals. However, its most significant applications lie in the pharmaceutical and biotechnology sectors, where it serves as a key intermediate in the preparation of drug molecules and biomaterials.

In recent years, there has been a surge in research focused on developing novel methodologies for the functionalization of biomolecules using acryloyl chloride. One notable area of interest is its use in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. The acrylate group in acryloyl chloride allows for facile conjugation with amino acids or peptides via Michael addition reactions, enabling the creation of complex molecular architectures.

Another emerging application of acryloyl chloride is in the field of bioconjugation chemistry. Researchers have leveraged its reactivity to develop novel strategies for attaching fluorophores or other imaging agents to biomolecules. This has opened up new avenues for molecular imaging and diagnostics, where precise control over molecular structure is crucial for achieving high sensitivity and specificity. For instance, recent studies have demonstrated the use of acryloyl chloride-functionalized probes for targeted imaging of cancer cells, highlighting its potential in therapeutic development.

The versatility of acryloyl chloride extends beyond small-molecule synthesis; it also plays a pivotal role in materials science. The ability to introduce acrylate groups into polymers allows for post-polymerization modifications, enabling the creation of functional materials with tailored properties. For example, researchers have utilized acryloyl chloride to modify polyethylene glycol (PEG) chains, enhancing their biocompatibility and solubility. These modified PEGs find applications in drug delivery systems, where their stability and controlled release profiles are critical for therapeutic efficacy.

In addition to its role in polymer chemistry, acryloyl chloride has been instrumental in the development of advanced biomaterials. The incorporation of acrylate-functionalized groups into hydrogels has enabled the creation of three-dimensional matrices that closely mimic extracellular environments. These hydrogels are widely used for cell culture and tissue engineering applications due to their biocompatibility and ability to support cell adhesion and growth. Recent advancements have focused on optimizing hydrogel formulations for specific biomedical applications, such as wound healing or drug delivery.

The synthesis and handling of acryloyl chloride require careful consideration due to its reactive nature. Typically prepared from acrylic acid via chlorination using reagents such as thionyl chloride or phosphorus pentachloride, it must be stored under inert conditions to prevent degradation. Despite these precautions, its high reactivity necessitates rigorous safety protocols during use. Recent research has explored alternative synthetic routes that aim to improve yield and reduce byproduct formation while maintaining its utility as a synthetic intermediate.

The impact of acryloyl chloride on modern chemical biology cannot be overstated. Its ability to facilitate diverse chemical transformations has enabled researchers to design innovative molecular architectures with significant implications for drug discovery and materials science. As our understanding of biological systems continues to evolve, it is likely that new applications for this versatile compound will emerge, further solidifying its importance in scientific research.

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